molecular formula C3H5N3S B135398 Isothiazole-4,5-diamine CAS No. 153970-46-8

Isothiazole-4,5-diamine

Cat. No. B135398
M. Wt: 115.16 g/mol
InChI Key: ABBPBBSMJQAPNO-UHFFFAOYSA-N
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Description

Isothiazole-4,5-diamine is a chemical compound with the molecular formula C3H5N3S . It contains a total of 12 bonds, including 7 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 2 primary amines (aromatic), and 1 Isothiazole .


Synthesis Analysis

Isothiazoles, including Isothiazole-4,5-diamine, represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis . Major advances have taken place in the field of synthesis and functionalization of isothiazoles. New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .


Molecular Structure Analysis

The Isothiazole-4,5-diamine molecule consists of 5 Hydrogen atoms, 3 Carbon atoms, 3 Nitrogen atoms, and 1 Sulfur atom, making a total of 12 atoms . It contains total 12 bond(s); 7 non-H bond(s), 5 multiple bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 2 primary amine(s) (aromatic), and 1 Isothiazole(s) .


Chemical Reactions Analysis

Isothiazoles have unique properties due to two electronegative heteroatoms in a 1,2-relationship . New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry .


Physical And Chemical Properties Analysis

Isothiazole-4,5-diamine has a molecular weight of 115.157 Da . It contains a total of 12 bonds, including 7 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 2 primary amines (aromatic), and 1 Isothiazole .

Scientific Research Applications

1. Synthesis of Derivatives

Isothiazole-4,5-diamine and its derivatives have been extensively studied for their synthetic applications. For instance, 1,2,4-triazole-3,5-diamine derivatives, which have potential applications in various chemical syntheses, were produced using isothiazoles as starting materials (Liu & Iwanowicz, 2003).

2. Heterocyclic Chemistry Development

Isothiazoles play a significant role in the advancement of heterocyclic chemistry. They are used in the synthesis of biologically active substances, including potential new drugs and plant protection chemicals (Kletskov et al., 2019).

3. Metal-Free Synthesis

Isothiazoles are used in innovative synthesis methods that are metal- and catalyst-free. This approach is environmentally friendly and allows for the creation of previously inaccessible and challenging isothiazole compounds (Shukla et al., 2016).

4. Vibrational Properties Study

The structural, topological, and vibrational properties of isothiazole derivatives are studied to understand their behavior in different phases, which is crucial for their application in various fields, including antiviral activities (Romani et al., 2015).

5. Antiviral Applications

Some isothiazole derivatives have shown promise in antiviral research. They have been tested against a variety of viruses, demonstrating the potential of isothiazoles in the development of antiviral agents (Cutrì et al., 2002).

6. Synthesis of Novel Compounds

Isothiazoles have been used in the synthesis of new compounds with interesting structural properties, such as thioibotenic acid, showing the versatility of isothiazole derivatives in chemical synthesis (Bunch et al., 2002).

7. Transformation into Pyrazoles

Research has explored the transformation of isothiazoles into pyrazoles, which is important for developing new pharmacological agents and understanding chemical reaction pathways (Ioannidou & Koutentis, 2009).

Safety And Hazards

Isothiazole-4,5-diamine is considered hazardous. It is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold . Thiazoles are a basic scaffold found in many natural compounds and have been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

properties

IUPAC Name

1,2-thiazole-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-2-1-6-7-3(2)5/h1H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBPBBSMJQAPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438447
Record name 4,5-ISOTHIAZOLEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-4,5-diamine

CAS RN

153970-46-8
Record name 4,5-Isothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153970-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-ISOTHIAZOLEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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